1-Bicyclo[2.1.0]pentanylmethanamine
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Overview
Description
1-Bicyclo[2.1.0]pentanylmethanamine is a compound characterized by its unique bicyclic structure, which consists of a cyclopropane ring fused to a cyclobutane ring. This compound is of interest due to its strained ring system, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bicyclo[2.1.0]pentanylmethanamine typically involves the preparation of the bicyclo[2.1.0]pentane core, followed by functionalization to introduce the methanamine group. One common method involves the pyrolysis of 2,3-diazabicyclo[2.2.1]hept-2-ene to form bicyclo[2.1.0]pentane . This intermediate can then be further reacted to introduce the methanamine group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bicyclo[2.1.0]pentanylmethanamine undergoes various types of chemical reactions, including:
Isomerization: The compound can isomerize to form cyclopentene or 1,4-pentadiene under thermal conditions.
Cycloaddition: It can participate in cycloaddition reactions with compounds like fumaronitrile.
Radical Reactions: The compound can undergo radical reactions with reagents such as bromine, bromotrichloromethane, and t-butyl hypochlorite.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bromine, hydrogen bromide, and lead tetraacetate . Reaction conditions vary depending on the desired transformation, but thermal and photochemical conditions are often employed.
Major Products
Major products formed from reactions with this compound include cyclopentene, 1,4-pentadiene, and various cycloaddition products .
Scientific Research Applications
1-Bicyclo[2.1.0]pentanylmethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bicyclo[2.1.0]pentanylmethanamine involves its ability to undergo ring-opening reactions, which release strain energy and drive chemical transformations . The compound can interact with various molecular targets and pathways, depending on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Another strained bicyclic compound with a different ring fusion pattern.
Cyclopropane: A simpler strained ring system that shares some reactivity characteristics with bicyclo[2.1.0]pentane.
Uniqueness
1-Bicyclo[2.1.0]pentanylmethanamine is unique due to its specific ring fusion and the presence of the methanamine group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C6H11N |
---|---|
Molecular Weight |
97.16 g/mol |
IUPAC Name |
1-bicyclo[2.1.0]pentanylmethanamine |
InChI |
InChI=1S/C6H11N/c7-4-6-2-1-5(6)3-6/h5H,1-4,7H2 |
InChI Key |
BQJAETXCOKDRDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1C2)CN |
Origin of Product |
United States |
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